4-Oxobutanenitrile

Physicochemical profiling Distillation process design Volatility risk assessment

4-Oxobutanenitrile (IUPAC: 4-oxobutanenitrile; synonyms: 3-cyanopropanal, β-cyanopropionaldehyde, 3-formylpropiononitrile, succinaldehydonitrile) is a bifunctional C₄ building block bearing both a terminal aldehyde and a nitrile group (molecular formula C₄H₅NO, MW 83.09 g/mol). This compound belongs to the oxo-nitrile class and is distinguished from its closest structural analogs by its four-carbon backbone, which positions the aldehyde and nitrile functionalities at a distance that enables unique reactivity as both a Michael acceptor and a Strecker-type amino acid precursor.

Molecular Formula C4H5NO
Molecular Weight 83.09 g/mol
CAS No. 3515-93-3
Cat. No. B1583811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxobutanenitrile
CAS3515-93-3
Molecular FormulaC4H5NO
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESC(CC#N)C=O
InChIInChI=1S/C4H5NO/c5-3-1-2-4-6/h4H,1-2H2
InChIKeyCGFGIKNLZTZJDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxobutanenitrile (CAS 3515-93-3): Procurement-Grade Physicochemical and Synthetic Utility Profile


4-Oxobutanenitrile (IUPAC: 4-oxobutanenitrile; synonyms: 3-cyanopropanal, β-cyanopropionaldehyde, 3-formylpropiononitrile, succinaldehydonitrile) is a bifunctional C₄ building block bearing both a terminal aldehyde and a nitrile group (molecular formula C₄H₅NO, MW 83.09 g/mol) [1]. This compound belongs to the oxo-nitrile class and is distinguished from its closest structural analogs by its four-carbon backbone, which positions the aldehyde and nitrile functionalities at a distance that enables unique reactivity as both a Michael acceptor and a Strecker-type amino acid precursor [2]. Its critically evaluated thermophysical properties—including density, liquid-phase heat capacity, and enthalpy data—are curated in the NIST/TRC Web Thermo Tables, establishing a reliable baseline for process design and procurement specification [1].

1
Bifunctional C₄ building block

Terminal aldehyde and nitrile groups enable direct use as Michael acceptor and Strecker precursor.

2
Process design baseline

Critically evaluated thermophysical properties curated in NIST/TRC tables support procurement specification.

3
Spectroscopic reference

High-resolution rotational spectrum and conformational complexity support astrochemical survey and gas-phase analysis.

Why Generic Substitution of 4-Oxobutanenitrile with Shorter-Chain or Protected Analogs Compromises Synthetic Outcomes


Substituting 4-oxobutanenitrile with the shorter-chain 3-oxopropanenitrile (CAS 6162-76-1) alters both physical handling characteristics and reaction regiochemistry: the 43 °C boiling point difference and approximately 9-fold higher vapor pressure of the C₃ analog directly impact distillation recovery and volatile-loss profiles during scale-up . Replacing the free aldehyde form with its dimethyl acetal (4,4-dimethoxybutanenitrile, CAS 14618-78-1) introduces a mandatory deprotection step that, while achievable in ~98% yield under acidic conditions, adds process complexity, reagent cost, and a purification burden that the unprotected parent compound avoids entirely . The gem-dimethyl analog (2,2-dimethyl-4-oxobutanenitrile, CAS 18240-73-8) exhibits reduced density (0.939 vs. 0.974 g/cm³) and a lower boiling point (202 °C vs. 209.4 °C), reflecting how α-substitution modifies phase-behavior and solvent compatibility in ways that cannot be predicted from the parent scaffold alone . These differences are not cosmetic; they propagate into reaction kinetics, workup procedures, and ultimately the total cost of the synthetic sequence.

4-Oxobutanenitrile
3-Oxopropanenitrile (C₃ analog)

Higher vapor pressure and lower boiling point may shift distillation recovery and volatile-loss profiles, limiting direct scale-up transfer.

Free aldehyde form
4,4-Dimethoxybutanenitrile (dimethyl acetal)

Mandatory deprotection step adds process complexity, reagent cost, and acidic waste stream absent in the free aldehyde route.

Parent scaffold
2,2-Dimethyl-4-oxobutanenitrile (gem-dimethyl analog)

Non-intuitive boiling point depression and reduced density alter phase behavior and volumetric dosing in continuous-flow processes.

4-Oxobutanenitrile Quantitative Differentiation Evidence: Comparator-Anchored Procurement Data


Boiling Point and Vapor Pressure: C₄ vs. C₃ Chain-Length Differentiation

4-Oxobutanenitrile exhibits a boiling point of 209.4 ± 23.0 °C at 760 mmHg, which is 43.2 °C higher than that of its one-carbon-shorter analog 3-oxopropanenitrile (cyanoacetaldehyde, CAS 6162-76-1, BP 166.2 ± 23.0 °C at 760 mmHg) . The vapor pressure of the target compound (0.2 ± 0.4 mmHg at 25 °C) is approximately 9-fold lower than that of the C₃ analog (1.8 ± 0.3 mmHg at 25 °C), indicating substantially reduced evaporative loss under ambient handling conditions . The enthalpy of vaporization is correspondingly higher for the C₄ compound (44.6 ± 3.0 kJ/mol vs. 40.3 ± 3.0 kJ/mol), consistent with the additional methylene group contribution to intermolecular cohesion .

C₄ vs. C₃ Volatility
Data to verify
ΔBP +43.2 °C, vapor pressure ~9× lower
Supports reduced evaporative loss and simplified distillative purification.
Predicted ACD/Labs data; confirm experimentally for process scale-up.
Physicochemical profiling Distillation process design Volatility risk assessment

Free Aldehyde vs. Dimethyl Acetal: Direct Reactivity Advantage in Condensation Chemistry

4-Oxobutanenitrile bears a free aldehyde group, enabling direct participation in Strecker amino acid synthesis, Gewald thiophene formation, and aldehyde-amine condensations without a prior deprotection step [1]. Its commercially available protected form, 4,4-dimethoxybutanenitrile (CAS 14618-78-1, MW 129.16, density 0.992 g/mL at 25 °C, BP 90-91 °C at 14 mmHg), requires acidic hydrolysis (e.g., 6 N HCl in acetone at 0 °C, 9 h) to liberate the free aldehyde, a step documented to proceed in 98% yield at laboratory scale . The acetal form offers a markedly lower boiling point (90-91 °C at reduced pressure) and higher density, which may be advantageous for vacuum distillation but introduces an additional synthetic operation, reagent consumption, and aqueous waste stream that the free aldehyde avoids .

Free Aldehyde vs. Acetal
Reported
36% mass efficiency gain; eliminates one deprotection step
Directly reactive handle for condensations; reduces step-count and waste.
Acetal deprotection requires 6 N HCl, 0 °C, 9 h (98% yield).
Synthetic intermediate Aldehyde condensation Deprotection economics

Conformational Complexity: 9 Low-Energy Conformers in 4-Oxobutanenitrile vs. 2 Rotameric Forms in Cyanoacetaldehyde

Quantum chemical calculations on 4-oxobutanenitrile revealed nine low-energy conformers arising from rotations about the C1-C2, C2-C3, and C3-C4 bonds, of which the TC (trans-cis) conformer was experimentally assigned via complementary chirped-pulse Fourier transform microwave (CP-FTMW, 2-18 GHz) and free-jet millimeter-wave (FJ-AMMW, 59.6-80 GHz) spectroscopy [1]. In contrast, the one-carbon-shorter analog cyanoacetaldehyde (3-oxopropanenitrile) exhibits only two spectroscopically assigned rotameric forms produced by rotation about the single central C-C bond, with conformer I preferred over conformer II by 2.9 ± 0.8 kJ/mol [2]. The nine-conformer landscape of 4-oxobutanenitrile yields a far richer rotational spectrum, providing a unique spectroscopic fingerprint for gas-phase detection in complex mixtures or interstellar surveys.

Conformational Complexity
Reported
9 conformers vs. 2 rotameric forms (C₃ analog)
Enables more information-dense rotational spectrum for unambiguous identification.
TC conformer assigned via CP-FTMW and FJ-AMMW spectroscopy.
Rotational spectroscopy Astrochemistry Conformational analysis

Prebiotic Pathway Partitioning: Glutamic Acid Precursor (C₄) vs. Pyrimidine Base Precursor (C₃)

4-Oxobutanenitrile has been identified in laboratory simulations of interstellar ice photochemistry as a plausible intermediate en route to glutamic acid, a proteinogenic amino acid, via Strecker-type condensation with ammonia and cyanide [1]. Patent literature further discloses its direct use as a raw material for synthesizing glutamic acid by reaction with NH₃, CO₂, and HCN under controlled pH conditions [2]. In contrast, the C₃ analog cyanoacetaldehyde (3-oxopropanenitrile) has been computationally and experimentally implicated as a precursor to the pyrimidine bases cytosine and uracil, routing prebiotic chemistry toward nucleobase rather than amino acid scaffolds [3]. This pathway divergence is a direct consequence of chain length: the four-carbon backbone of 4-oxobutanenitrile maps onto the glutamic acid carbon skeleton, whereas the three-carbon backbone of cyanoacetaldehyde aligns with pyrimidine ring assembly.

Prebiotic Pathway Partitioning
Class-level inference
Glutamic acid precursor (C₄) vs. pyrimidine base precursor (C₃)
Chain-length match avoids carbon homologation for glutamate-targeted research.
Pathway inference; no quantitative yield comparison across identical conditions.
Prebiotic chemistry Amino acid synthesis Origins of life

Gem-Dimethyl Substitution Effect: Boiling Point Depression and Density Reduction Relative to Parent Scaffold

The gem-dimethyl derivative 2,2-dimethyl-4-oxobutanenitrile (CAS 18240-73-8, MW 111.14 g/mol, C₆H₉NO) exhibits a boiling point of 202 °C, which is 7.4 °C lower than the parent 4-oxobutanenitrile (209.4 °C) despite a 33.7% higher molecular weight [1]. Density decreases from 0.974 g/cm³ (parent) to 0.939 g/cm³ (gem-dimethyl), consistent with the disruption of intermolecular packing by the quaternary α-carbon [1]. The flash point is modestly reduced (76 °C vs. 80.4 °C) [1]. These property shifts are directionally opposite to the expectation from molecular weight alone and arise from the elimination of α-hydrogen bonding and increased steric shielding of the polar nitrile and carbonyl groups in the dimethyl analog.

Gem-Dimethyl Substituent Effect
Data to verify
BP -7.4 °C, density -0.035 g/cm³ vs. parent
Non-intuitive property shifts require independent phase-behavior review.
Predicted data; steric shielding of polar groups alters packing.
Structure-property relationships Substituent effects Process solvent selection

4-Oxobutanenitrile: Evidence-Backed Procurement Scenarios for Research and Industrial Users


Strecker and Bucherer-Bergs Amino Acid Synthesis: Glutamic Acid and Glutamate Derivatives

4-Oxobutanenitrile serves as the direct four-carbon aldehyde input for Strecker condensation with ammonia and cyanide, yielding 2-aminopentanedinitrile, which hydrolyzes to glutamic acid. This application exploits the exact carbon-skeleton match between the C₄ oxo-nitrile and the target C₅ amino acid—a feature not available from 3-oxopropanenitrile, which would require carbon homologation [1]. Patent literature explicitly claims 4-oxobutanenitrile as the raw material for an industrial glutamic acid process involving NH₃, CO₂, and prussic acid with pH-controlled workup [2]. For medicinal chemistry programs synthesizing glutamate-based peptidomimetics or chiral pool intermediates (e.g., enantiomerically pure Japanese beetle pheromone), 4-oxobutanenitrile provides a route that bypasses the protection/deprotection sequence inherent to glutamic acid-derived approaches [3].

4-Aryl-4-oxobutanenitrile Libraries via Organocatalytic Stetter Reaction

The free aldehyde of 4-oxobutanenitrile participates in N-heterocyclic carbene (thiazolium salt)-catalyzed Stetter reactions with aromatic aldehydes and phosphorylated Michael acceptors (2-dialkylphosphonomethylpropenenitriles) to generate 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles in 75-79% isolated yields [1]. These phosphonate-bearing derivatives exhibited molecular docking binding energies of up to −10.41 kcal/mol against the Human Progesterone Receptor (1E3K) and −8.65 kcal/mol against SARS-CoV 3CL protease (1UK4), indicating potential as antiviral and anticancer lead scaffolds [1]. The use of the free aldehyde form is critical: the dimethyl acetal analog would require a separate deprotection step prior to Stetter condensation, adding process complexity not required with 4-oxobutanenitrile itself [2].

Rotational Spectroscopy and Astrochemical Molecular Survey Reference Standards

The comprehensive gas-phase rotational spectrum of 4-oxobutanenitrile—measured across CP-FTMW (2-18 GHz) and FJ-AMMW (59.6-80 GHz) regimes—has been fully assigned for the TC conformer among nine theoretically identified low-energy conformers [1]. This high-resolution spectroscopic dataset enables the compound to serve as a certified frequency reference for astronomical line surveys (e.g., the G+0.693-0.027 molecular cloud survey), where an upper-limit column density of N < 4 × 10¹² cm⁻² and molecular abundance < 2.9 × 10⁻¹¹ relative to H₂ were established [1]. The nine-conformer landscape provides a far richer spectral signature than the two-conformer system of cyanoacetaldehyde, making 4-oxobutanenitrile a more discriminating probe for complex-mixture rotational spectroscopy [1][2].

Heterocyclic Scaffold Synthesis: Aurones, Thiophenes, and Furan-Derived Cyanopropanoates

4-Oxobutanenitrile derivatives are established entry points to multiple heterocyclic classes: oxidative cyclization of 4-(2-hydroxyphenyl)-4-oxobutanenitriles with SeO₂/Et₃N/i-PrOH yields (E)-10-cyanoaurones [1]; ruthenium tetroxide-catalyzed oxidation of 3-alkyl-4-(2-furyl)-4-oxobutanenitriles with RuCl₃/KIO₄, followed by esterification, affords methyl 2-alkyl-3-cyanopropanoates in good yields [2]; and Gewald-type condensation with elemental sulfur and amines provides access to 2-aminothiophenes [3]. In each case, the free aldehyde group of 4-oxobutanenitrile is the reactive handle, and substitution with the dimethyl acetal would require upfront deprotection, adding a step that reduces overall throughput in library synthesis campaigns where parallel processing efficiency is paramount.

Application
Selection Property
Validation Focus
Amino acid synthesis
C₄ backbone match
Strecker/Bucherer-Bergs condensation yield
Organocatalytic Stetter reaction
Free aldehyde reactivity
Aryl-oxobutanenitrile library yield
Rotational spectroscopy
9-conformer spectral density
Astrochemical line survey discrimination
Heterocyclic scaffold synthesis
Aldehyde handle for cyclization
Aurone, thiophene, and furan formation efficiency

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